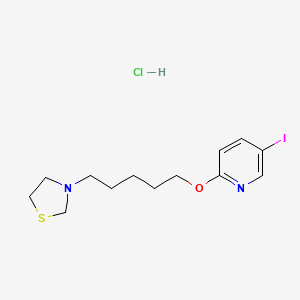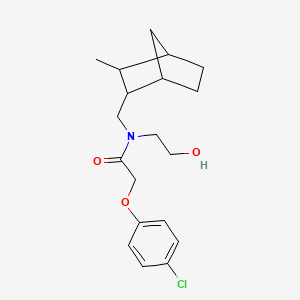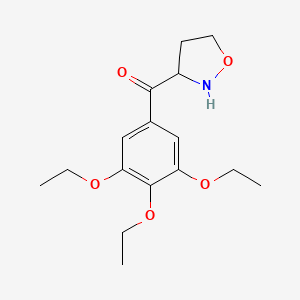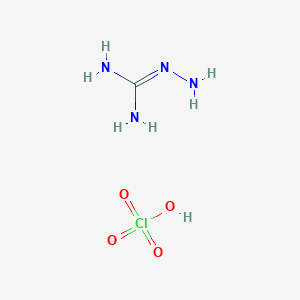
Aminoguanidine perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminoguanidine perchlorate is a chemical compound known for its energetic properties. It is a derivative of aminoguanidine, which has been studied for various applications, including its potential use in medicine and industry. This compound is particularly noted for its use in energetic materials due to its high reactivity and stability under certain conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminoguanidine perchlorate can be synthesized through the reaction of aminoguanidine with perchloric acid. The reaction typically involves dissolving aminoguanidine in water and then slowly adding perchloric acid under controlled conditions to avoid any violent reactions. The resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of temperature and concentration to ensure the safety and purity of the final product. Advanced techniques such as crystallization and filtration are employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Aminoguanidine perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: Under certain conditions, it can be reduced to simpler amines.
Substitution: It can participate in substitution reactions where the perchlorate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield various amines .
Applications De Recherche Scientifique
Aminoguanidine perchlorate has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other energetic materials.
Industry: It is used in the production of explosives and propellants due to its high energy content.
Mécanisme D'action
The mechanism of action of aminoguanidine perchlorate involves its interaction with various molecular targets. In biological systems, aminoguanidine inhibits enzymes such as nitric oxide synthase and diamine oxidase, leading to reduced formation of reactive nitrogen species and advanced glycation end products . This inhibition helps in mitigating oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A simpler compound with similar nitrogen-containing functional groups.
Hydrazinecarboximidamide: Another derivative of hydrazine with comparable reactivity.
Imino semicarbazide: Shares structural similarities with aminoguanidine.
Uniqueness
Aminoguanidine perchlorate is unique due to its combination of high reactivity and stability, making it suitable for use in energetic materials. Its ability to inhibit specific enzymes also sets it apart from other similar compounds, providing potential therapeutic benefits .
Propriétés
Numéro CAS |
41195-24-8 |
|---|---|
Formule moléculaire |
CH7ClN4O4 |
Poids moléculaire |
174.54 g/mol |
Nom IUPAC |
2-aminoguanidine;perchloric acid |
InChI |
InChI=1S/CH6N4.ClHO4/c2-1(3)5-4;2-1(3,4)5/h4H2,(H4,2,3,5);(H,2,3,4,5) |
Clé InChI |
FHNQNOARLHWMSH-UHFFFAOYSA-N |
SMILES canonique |
C(=NN)(N)N.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


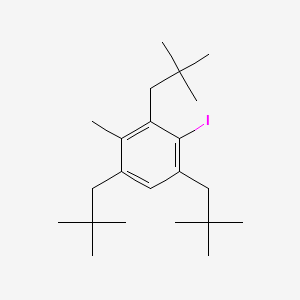
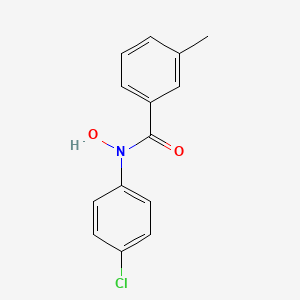
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
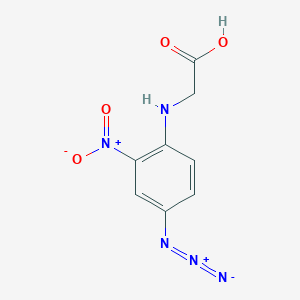
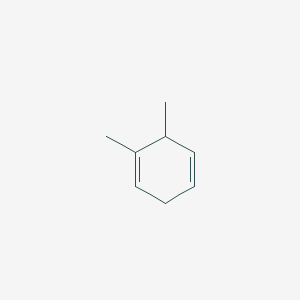
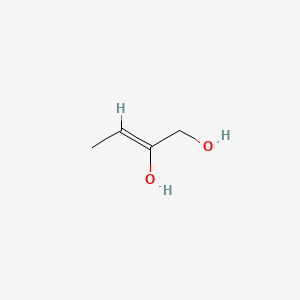
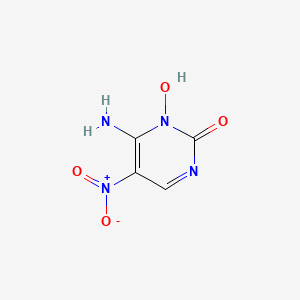
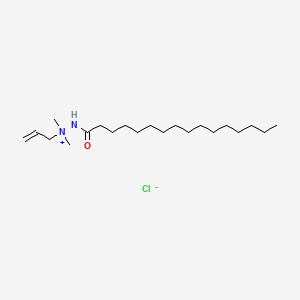

![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
